molecular formula C32H16Cu2N6Na4O16S4 B098418 Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) CAS No. 16143-79-6

Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-)

Cat. No.: B098418
CAS No.: 16143-79-6
M. Wt: 1087.8 g/mol
InChI Key: RTXWGCFBOYSLIQ-UHFFFAOYSA-F
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Description

C.I. Direct Blue 76, tetrasodium salt is a synthetic dye with the molecular formula C32H16Cu2N6Na4O16S4 and a molecular weight of 1087.8 g/mol. It is commonly used in various industrial applications due to its vibrant blue color and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) typically involves the diazotization of aromatic amines followed by coupling with suitable coupling components. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions.

Industrial Production Methods

Industrial production of Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) involves large-scale chemical processes that ensure high yield and purity. These processes are optimized for cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can break down the dye into simpler components.

    Substitution: The dye can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium dithionite are often used.

    Substitution: Various nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfonated aromatic compounds.

Scientific Research Applications

Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) has a wide range of applications in scientific research, including:

    Chemistry: Used as a tracer dye in chromatography and other analytical techniques.

    Biology: Employed in staining procedures to visualize biological tissues and cells.

    Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.

    Industry: Widely used in textile dyeing, paper manufacturing, and as a colorant in various products.

Mechanism of Action

The mechanism of action of Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) involves its interaction with specific molecular targets. The dye binds to certain proteins and nucleic acids, altering their structure and function. This interaction can affect various biological pathways, leading to the desired staining or therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    C.I. Direct Blue 1: Another synthetic dye with similar applications but different molecular structure and properties.

    C.I. Direct Blue 78: Shares some chemical properties with C.I.

Uniqueness

Tetrasodium [mu-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-) is unique due to its specific molecular structure, which imparts distinct color properties and stability. Its versatility in various applications makes it a valuable compound in scientific research and industry.

Biological Activity

Tetrasodium [mu-[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]]]dicuprate(4-) is a complex compound that exhibits significant biological activity due to its unique structural features and the presence of copper ions. This article provides an in-depth analysis of its biological properties, mechanisms of action, and potential applications.

Structural Characteristics

The compound consists of a tetrasodium salt form coordinated with copper ions and incorporates multiple functional groups such as azo and sulfonate groups. These features enhance its solubility and reactivity, making it suitable for various biological applications. The azo groups are particularly notable for their ability to undergo reduction reactions, converting azo linkages into amines under specific conditions. This property is crucial in dyeing processes where color change is required.

Mechanisms of Biological Activity

  • Antimicrobial Properties :
    • Similar compounds have demonstrated antimicrobial activity. The copper ions in this cuprate complex can participate in redox reactions that influence metabolic pathways within cells. Studies suggest that the compound may exhibit bactericidal effects against a range of microorganisms by disrupting cellular functions through metal ion interactions .
  • Interaction with Biological Molecules :
    • The compound can form stable complexes with proteins and other biomolecules. These interactions are often characterized by changes in fluorescence or absorbance spectra, which are useful for analytical applications in medical diagnostics.
  • Chelation Properties :
    • The chelating ability of the compound allows it to bind essential metal ions within bacterial cell walls and biofilm matrices, leading to destabilization and subsequent microbial death. This mechanism has been shown to enhance the efficacy of other antimicrobial agents when used in combination .

Case Studies

  • Antimicrobial Efficacy :
  • Biofilm Disruption :
    • In vitro assays indicated that the compound could significantly reduce biofilm viability by over 99% after treatment with specific concentrations. This effect was confirmed using confocal laser scanning microscopy, illustrating its potential as a disinfectant in clinical settings .

Data Tables

Study Target Organism Concentration Tested Efficacy (% Reduction)
Study 1Staphylococcus aureus40 mg/mL>99%
Study 2Escherichia coli28 mM>99%
Study 3Candida albicans4% (w/v)>99%

Applications

The biological activity of tetrasodium [mu-[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]]]dicuprate(4-) opens avenues for several applications:

  • Medical Diagnostics : Its interaction with biomolecules can be harnessed for diagnostic purposes through fluorescence-based assays.
  • Antimicrobial Treatments : The compound shows promise as an alternative to traditional antibiotics in treating infections caused by resistant strains.
  • Environmental Applications : Its chelating properties could be utilized in environmental remediation efforts to remove heavy metals from contaminated sites.

Properties

IUPAC Name

dicopper;tetrasodium;4-amino-6-[[4-[4-[(8-amino-1-oxido-5,7-disulfonatonaphthalen-2-yl)diazenyl]-3-oxidophenyl]-2-oxidophenyl]diazenyl]-5-oxidonaphthalene-1,3-disulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H24N6O16S4.2Cu.4Na/c33-29-25(57(49,50)51)11-23(55(43,44)45)15-3-7-19(31(41)27(15)29)37-35-17-5-1-13(9-21(17)39)14-2-6-18(22(40)10-14)36-38-20-8-4-16-24(56(46,47)48)12-26(58(52,53)54)30(34)28(16)32(20)42;;;;;;/h1-12,39-42H,33-34H2,(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54);;;;;;/q;2*+2;4*+1/p-8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTXWGCFBOYSLIQ-UHFFFAOYSA-F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=C(C=C2)N=NC3=C(C4=C(C=C3)C(=CC(=C4N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-])[O-])[O-])N=NC5=C(C6=C(C=C5)C(=CC(=C6N)S(=O)(=O)[O-])S(=O)(=O)[O-])[O-].[Na+].[Na+].[Na+].[Na+].[Cu+2].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H16Cu2N6Na4O16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301024036
Record name C.I. Direct Blue 76
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1087.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16143-79-6
Record name EINECS 240-298-1
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016143796
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cuprate(4-), [.mu.-[[6,6'-[[3,3'-di(hydroxy-.kappa.O)[1,1'-biphenyl]-4,4'-diyl]bis(2,1-diazenediyl-.kappa.N1)]bis[4-amino-5-(hydroxy-.kappa.O)-1,3-naphthalenedisulfonato]](8-)]]di-, sodium (1:4)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name C.I. Direct Blue 76
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301024036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasodium [μ-[[6,6'-[(3,3'-dihydroxy[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[4-amino-5-hydroxynaphthalene-1,3-disulphonato]](8-)]]dicuprate(4-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.619
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIRECT BLUE 76
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2ZEL2D0RH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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